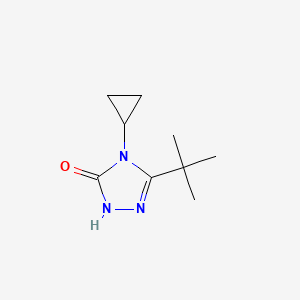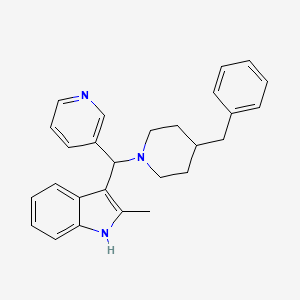
3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound belonging to the class of triazolones This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and is substituted with tert-butyl and cyclopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. One common method involves the reaction of cyclopropyl carboxylic acid with tert-butyl hydrazinecarbothioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as acid catalysts or metal complexes can enhance the efficiency and selectivity of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with different substituents on the triazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has shown biological activities such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: The compound's potential in treating various diseases, including cancer and inflammatory conditions, has been explored.
Industry: Its use in materials science, such as in the development of new polymers and coatings, is being investigated.
Wirkmechanismus
3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups. Similar compounds include other triazolones and related heterocyclic compounds, which may differ in their substituents and biological activities. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-one
3-tert-Butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
3-tert-Butyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Eigenschaften
IUPAC Name |
3-tert-butyl-4-cyclopropyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)7-10-11-8(13)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECCVSOYVNCCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)




![1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2848341.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2848342.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)
![(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide](/img/structure/B2848344.png)

![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)
